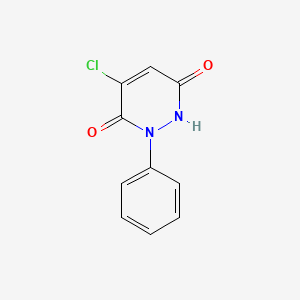
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications . This compound features a six-membered ring with two adjacent nitrogen atoms and a chlorine substituent at the 5-position, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method is the reaction of phenylhydrazine with 4-chloroacetoacetic ester under acidic conditions, followed by cyclization and oxidation to yield the desired pyridazinedione .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridazinedione ring.
Reduction: Dihydro derivatives with reduced nitrogen atoms.
Substitution: Various substituted pyridazinediones depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as intermediates in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A closely related compound with similar pharmacological properties.
Pyridazine: Another diazine derivative with two adjacent nitrogen atoms but lacking the carbonyl groups present in pyridazinones.
Pyrazole: A five-membered ring compound with two adjacent nitrogen atoms, used in various medicinal applications
Uniqueness
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is unique due to its specific substitution pattern and the presence of both nitrogen and chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
1698-56-2 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-chloro-2-phenyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-6-9(14)12-13(10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
InChI Key |
YCPIRMGJYIWVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















